N-(Pyrimidin-5-ylmethyl)acetamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(pyrimidin-5-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-6(11)10-4-7-2-8-5-9-3-7/h2-3,5H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOYGPOQCNGNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Pyrimidin-5-ylmethyl)acetamide
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of N-(Pyrimidin-5-ylmethyl)acetamide, a heterocyclic compound of interest in medicinal chemistry. The document details its structural characteristics, physicochemical parameters, and potential synthetic routes. Furthermore, it outlines detailed protocols for its synthesis and characterization, discusses its reactivity, and explores its putative biological significance. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this specific pyrimidine derivative.
Introduction and Scientific Context
This compound is a chemical compound featuring a pyrimidine core, a fundamental heterocycle found in nucleic acids and numerous biologically active molecules.[1] The pyrimidine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] The subject molecule is characterized by a pyrimidin-5-ylmethyl group linked to an acetamide moiety.[1] While specific research on this exact molecule is not extensively published, its structural components—the pyrimidine ring and the amide functional group—suggest significant potential for biological interactions, making it a molecule of interest for further scientific exploration.[1] Its classification as a "Protein Degrader Building Block" by some suppliers further underscores its potential utility in the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).[2]
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties of this compound are summarized below.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1588441-38-6 | [2] |
| Molecular Formula | C₇H₉N₃O | [2] |
| Molecular Weight | 151.17 g/mol | [2] |
| Canonical SMILES | CC(=O)NCC1=CN=CN=C1 | - |
Predicted Physicochemical Properties
Quantitative prediction of a compound's behavior is crucial for experimental design. The following table includes predicted values based on structural analysis and comparison with related compounds.
| Property | Predicted Value / Range | Rationale / Notes |
| logP (Lipophilicity) | 1.2 - 1.5 | Based on the calculated logP of 1.08 for the related N-(Pyrimidin-5-yl)acetamide, the additional methylene bridge is expected to slightly increase lipophilicity.[1] |
| Hygroscopicity | Moderate | Expected to absorb 2-8% of its weight in water at 25°C and 60% relative humidity.[1] |
| Decomposition Temp. | 180 - 250°C | The pyrimidine ring offers thermal stability, while the acetamide group is moderately labile.[1] |
| Storage | Room Temperature, Sealed in Dry Conditions | Recommended for maintaining compound integrity.[2][3] |
Synthesis and Characterization
The synthesis of this compound can be approached through several established organic chemistry transformations. The most direct route involves the acylation of the corresponding primary amine, pyrimidin-5-ylmethanamine.
Retrosynthetic Analysis
A logical approach to designing the synthesis is to disconnect the amide bond, identifying the key precursors: pyrimidin-5-ylmethanamine and an acetylating agent. The amine precursor itself can be derived from pyrimidine-5-carbonitrile or pyrimidine-5-carbaldehyde.
Caption: Retrosynthetic pathway for this compound.
Proposed Synthetic Protocol
This protocol details a two-step synthesis starting from pyrimidine-5-carbonitrile, a common intermediate.
Step 1: Synthesis of Pyrimidin-5-ylmethanamine via Nitrile Reduction
-
Rationale: The reduction of a nitrile to a primary amine is a robust and high-yielding transformation. Catalytic hydrogenation is often preferred for its clean reaction profile and ease of product isolation. This method is analogous to scalable industrial processes for similar intermediates.[4]
-
Reactor Setup: To a high-pressure hydrogenation vessel, add pyrimidine-5-carbonitrile (1 eq.).
-
Solvent and Catalyst: Add a suitable solvent, such as methanol or ethanol, and a catalytic amount of Raney Nickel (approx. 10% w/w).
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.
-
Conditions: Heat the mixture to 40-60°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: After cooling and venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude pyrimidin-5-ylmethanamine, which can be used directly in the next step or purified by distillation or chromatography if necessary.
Step 2: Acetylation of Pyrimidin-5-ylmethanamine
-
Rationale: The reaction of a primary amine with an acylating agent like acetyl chloride or acetic anhydride in the presence of a base is a standard and efficient method for amide bond formation.[1] The base is crucial to neutralize the HCl or acetic acid byproduct.
-
Dissolution: Dissolve pyrimidin-5-ylmethanamine (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 eq.).
-
Acylation: Slowly add acetyl chloride or acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by recrystallization or silica gel column chromatography.
Characterization Workflow
To confirm the identity and purity of the synthesized compound, a standard battery of spectroscopic and analytical techniques should be employed.
Caption: Post-synthesis characterization and validation workflow.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its constituent functional groups: the pyrimidine ring and the secondary amide.
-
Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle. The ring nitrogens decrease the electron density, making the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if leaving groups are present.[5] However, the unsubstituted pyrimidine is relatively resistant to electrophilic substitution. The C5 position, where the methylacetamide group is attached, is the most electron-rich carbon and thus the most likely site for any potential electrophilic attack, though harsh conditions would be required.
-
Amide Group: The amide linkage is generally stable but can be hydrolyzed to pyrimidin-5-ylmethanamine and acetic acid under strong acidic or basic conditions with heating. The N-H proton is weakly acidic and can be deprotonated by a strong base. The methylene bridge (CH₂) adjacent to the pyrimidine ring is activated and could potentially be a site for radical reactions.
Potential Applications and Biological Significance
While direct biological studies on this compound are scarce in published literature, its structural motifs are prevalent in pharmacologically active compounds.
-
Medicinal Chemistry Scaffold: Pyrimidine derivatives are integral to many approved drugs and are explored for a vast array of therapeutic targets. They are known to exhibit antimicrobial and potential anticancer activities.[1] The acetamide group can participate in hydrogen bonding, a key interaction in ligand-receptor binding.
-
Fragment-Based Drug Discovery (FBDD): This molecule could serve as a valuable fragment for screening against biological targets. Its moderate complexity and lipophilicity fit the profile of a typical fragment library compound.
-
Intermediate for Vitamin B1 Synthesis: The core structure, 5-(aminomethyl)pyrimidine, is a crucial intermediate in the industrial synthesis of Vitamin B1 (Thiamine).[4][6] While the acetamide is a protecting group in this context, the underlying synthetic pathways for the core are well-established.[7][8]
Safety and Handling
As with any chemical compound, proper safety precautions are essential.
-
Hazard Statements: Based on data for the structurally similar N-(Pyrimidin-5-yl)acetamide, hazard codes H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) may apply.[3]
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place away from incompatible materials.
-
This compound is intended for research laboratory use only and is not for medical or consumer applications.[2]
Conclusion
This compound represents a simple yet promising heterocyclic compound. Its synthesis is achievable through standard organic transformations, and its structure suggests potential for biological activity, meriting further investigation. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and explore the potential of this molecule in medicinal chemistry and drug development programs.
References
- Smolecule. (2023). This compound.
- Organic Chemistry Portal. Pyrimidine synthesis.
- CP Lab Safety. (n.d.). This compound, min 97%, 250 mg.
- PubChem. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine.
- ACS Publications. (2011).
- Google Patents. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
- Taylor & Francis Online. (1994).
- BLD Pharm. N-(Pyrimidin-5-yl)acetamide.
- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Google Patents. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
- European Patent Office. (2013).
Sources
- 1. Buy this compound | 1588441-38-6 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 45810-14-8|N-(Pyrimidin-5-yl)acetamide|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 7. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]
- 8. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
A Comprehensive Guide to the Physicochemical Characterization of N-(Pyrimidin-5-ylmethyl)acetamide for Drug Discovery and Development
Abstract
N-(Pyrimidin-5-ylmethyl)acetamide is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in bioactive molecules. As with any novel chemical entity destined for pharmaceutical development, a rigorous and comprehensive physicochemical characterization is not merely a preliminary step but the very foundation upon which its entire development trajectory is built. This guide provides an in-depth framework for the systematic evaluation of this compound, detailing the requisite experimental protocols and the scientific rationale underpinning each analytical choice. The objective is to equip researchers, chemists, and drug development professionals with a robust, self-validating methodology to thoroughly understand this molecule's fundamental properties, from its structural integrity to its behavior in physiological environments.
Introduction and Molecular Overview
This compound (CAS No. 1588441-38-6) is a small molecule with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol . Its structure, comprising a central pyrimidine ring linked to an acetamide functional group via a methylene bridge, suggests potential for diverse biological interactions. The pyrimidine moiety is a cornerstone of nucleobases, while the amide linkage is a ubiquitous feature in pharmaceuticals. Before any biological screening or formulation development can be meaningfully undertaken, a complete physicochemical profile must be established. This profile informs everything from initial hit validation and lead optimization to final dosage form design.
This document outlines a logical workflow for this characterization process, emphasizing the "why" behind each "how." We will proceed from the absolute confirmation of the molecule's identity and purity to the nuanced assessment of its solid-state and solution-based properties that are critical for its journey as a potential drug candidate.
Part I: Structural Elucidation and Identity Confirmation
The first and most critical phase of characterization is to unequivocally confirm that the synthesized compound is indeed this compound. This is achieved through a triad of spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle.
Molecular Weight Verification via Mass Spectrometry (MS)
Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[1][2] It provides the mass-to-charge ratio (m/z) of the ionized molecule, offering the most direct confirmation of the molecular formula.[3] For this compound (C₇H₉N₃O), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ serves as the primary validation checkpoint.
Expected Data Summary:
| Parameter | Expected Value |
| Molecular Formula | C₇H₉N₃O |
| Monoisotopic Mass | 151.0746 g/mol |
| Expected [M+H]⁺ | 152.0818 m/z |
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an ESI-TOF instrument.
-
Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode to facilitate the formation of the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Validation: The observation of a prominent peak at m/z 152.0818 (± 5 ppm for high-resolution instruments) confirms the molecular weight and elemental composition. The "nitrogen rule" can also be applied: an odd molecular mass (151) is consistent with the presence of an odd number of nitrogen atoms (3).[4]
Structural Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement and connectivity within a molecule.[5][6][7] By analyzing the chemical shifts, integration, and coupling patterns of ¹H (proton) and ¹³C (carbon) nuclei, we can map out the complete carbon-hydrogen framework and confirm the positions of substituents on the pyrimidine ring.[7][8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons like the N-H of the amide.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Signals:
-
A singlet for the methyl (CH₃) protons of the acetamide group.
-
A doublet for the methylene (CH₂) protons, coupled to the amide N-H proton.
-
A triplet or multiplet for the amide (N-H) proton.
-
Distinct signals for the three protons on the pyrimidine ring. The two equivalent protons at positions 4 and 6 should appear as one signal, and the proton at position 2 as another, likely at a different chemical shift.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Seven distinct carbon signals corresponding to the methyl, methylene, carbonyl, and the five carbons of the pyrimidine ring.
-
-
Data Analysis: Correlate the observed chemical shifts, integrals (for ¹H), and multiplicities with the expected structure of this compound. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton and proton-carbon connectivities, respectively.
Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy identifies the types of chemical bonds (functional groups) present in a molecule by measuring their absorption of infrared radiation at specific frequencies.[9][10] This technique is excellent for quickly confirming the presence of key structural motifs like the amide C=O and N-H bonds, and the C=N bonds within the pyrimidine ring.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation is required.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Expected Key Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch | Aromatic (Pyrimidine) |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1650 | C=O Stretch (Amide I) | Amide |
| ~1550 | N-H Bend (Amide II) | Amide |
| ~1600-1450 | C=C and C=N Stretches | Pyrimidine Ring |
Part II: Purity, Stability, and Solid-State Properties
Once the structure is confirmed, the focus shifts to assessing the purity of the synthesized batch and understanding its behavior in the solid state. These properties are critical for dose accuracy, stability, and formulation.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the industry-standard method for determining the purity of pharmaceutical compounds.[12] It separates the target compound from any impurities or degradation products, allowing for precise quantification.[13] A robust HPLC method is essential for quality control throughout the drug development process.[14]
Experimental Protocol: Reverse-Phase HPLC Method Development
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is effective for separating moderately polar compounds.
-
Mobile Phase Selection:
-
Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acid helps to protonate the basic nitrogens on the pyrimidine ring, ensuring sharp, symmetrical peaks.
-
Phase B: Acetonitrile or Methanol.
-
-
Method Development:
-
Run a gradient elution (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the compound and identify any impurities.
-
Optimize the gradient or develop an isocratic method for routine analysis to achieve a reasonable run time (e.g., under 10 minutes) with good resolution between the main peak and any impurities.
-
-
Detection: Use a UV detector. Scan the compound across a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ-max) for optimal sensitivity. The pyrimidine ring is expected to have strong UV absorbance.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For regulatory purposes, this method must be fully validated according to ICH guidelines.[14]
Thermal Behavior by TGA and DSC
Causality: Thermal analysis provides crucial information about the melting point, thermal stability, and potential polymorphism of a compound. Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[15][16]
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan (for DSC) or a platinum/alumina pan (for TGA).
-
Instrumentation: Use a simultaneous TGA/DSC instrument or separate instruments.
-
Conditions:
-
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 300-400°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
-
Data Analysis:
-
DSC Thermogram: Look for a sharp endothermic peak, which corresponds to the melting point (Tm).[17][18] The presence of multiple peaks or broad transitions may indicate impurities or polymorphism.
-
TGA Thermogram: Identify the onset temperature of weight loss, which indicates the beginning of thermal decomposition. A stable compound will show no significant weight loss until well after its melting point.
-
Definitive Structure and Polymorphism by X-ray Crystallography
Causality: Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[19][20] It provides precise bond lengths, bond angles, and information about intermolecular interactions (e.g., hydrogen bonding), which are vital for understanding the compound's physical properties and for computational modeling.[21][22] It is also the most definitive technique for identifying and characterizing different polymorphic forms.[23]
Experimental Protocol: Single-Crystal Growth and X-ray Diffraction
-
Crystal Growth: Growing a single crystal of sufficient quality is often the most challenging step.[22]
-
Method: Slow evaporation of a saturated solution is a common starting point.
-
Solvent Screening: Screen various solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find conditions that yield well-formed, single crystals.
-
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a focused X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.
Part III: Key Physicochemical Properties for Drug Development
These properties are fundamental to predicting a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Aqueous Solubility
Causality: A drug must have adequate aqueous solubility to be absorbed from the gastrointestinal tract after oral administration.[24] Poor solubility is a major hurdle in drug development.[25] Determining solubility across a physiologically relevant pH range is essential.[24]
Experimental Protocol: Shake-Flask Method (Gold Standard)
-
Procedure: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).[26]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[26]
-
Sample Processing: Filter or centrifuge the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method. The resulting concentration is the equilibrium or thermodynamic solubility.[27]
Dissociation Constant (pKa)
Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical for this compound, as the nitrogen atoms in the pyrimidine ring are basic and will be protonated at low pH. The ionization state of a drug affects its solubility, permeability, and interaction with biological targets.[28]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized acid (e.g., HCl) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve. Specialized software is typically used for precise calculation.
Partition Coefficient (LogP)
Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity (fat-solubility). It is a key indicator of a drug's ability to cross cell membranes.[29] The LogP value heavily influences absorption, distribution, and metabolism.
Experimental Protocol: HPLC-based LogP Determination
-
Rationale: This method is faster than the traditional shake-flask method and correlates the compound's retention time on a reverse-phase HPLC column with its LogP.[30][31]
-
Calibration: Create a calibration curve by injecting a series of standard compounds with known LogP values and recording their retention times under specific isocratic HPLC conditions.
-
Sample Analysis: Inject the this compound sample under the identical HPLC conditions.
-
Calculation: Determine the LogP of the test compound by interpolating its retention time from the calibration curve.
Integrated Characterization Workflow
The following diagram illustrates the logical flow of the characterization process, ensuring a systematic and comprehensive evaluation of the compound.
Caption: Integrated workflow for the physicochemical characterization of a novel compound.
Conclusion
The comprehensive physicochemical characterization of this compound, as outlined in this guide, is an indispensable prerequisite for its advancement as a drug candidate. By systematically applying a suite of orthogonal analytical techniques, researchers can build a complete and reliable data package. This package not only confirms the fundamental identity and quality of the molecule but also provides critical insights into its developability, guiding formulation strategies, and helping to predict its in vivo behavior. Adherence to this rigorous, multi-faceted approach ensures that decisions made during the drug discovery and development process are based on a solid foundation of scientific evidence, ultimately increasing the probability of success.
References
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Retrieved from [Link]
-
Bhal, S., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Scientific Reports. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Alcázar, J., et al. (n.d.). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity. Retrieved from [Link]
-
Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]
- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Dr. B. B. Hegde First Grade College. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated pK a values of other N-heterocycles. Retrieved from [Link]
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]
-
University of Tartu. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectrometry- molecular weight of the sample; formula. Retrieved from [Link]
-
ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients. Retrieved from [Link]
-
PubMed Central. (n.d.). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate. Retrieved from [Link]
-
SciSpace. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]
-
Mansa STM Publishers. (n.d.). Review Article - Analytical Method Development and Validation. Retrieved from [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
SemOpenAlex. (n.d.). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]
-
ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
-
PubMed Central. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
-
YouTube. (2016, June 7). Carrying out a melting point determination. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2014, November 6). FT-IR quantification of the carbonyl functional group. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 13). 16: Molecular Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2023, June 9). Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
Lab Manager. (2026, January 14). X-Ray Techniques for Material Characterization and Quality Assurance. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. jchps.com [jchps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 8. bbhegdecollege.com [bbhegdecollege.com]
- 9. azooptics.com [azooptics.com]
- 10. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 11. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 12. asianjpr.com [asianjpr.com]
- 13. pharmtech.com [pharmtech.com]
- 14. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 17. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 18. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. scispace.com [scispace.com]
- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 22. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. X-Ray Techniques for Material Characterization and Quality Assurance | Lab Manager [labmanager.com]
- 24. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. lup.lub.lu.se [lup.lub.lu.se]
- 27. researchgate.net [researchgate.net]
- 28. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. acdlabs.com [acdlabs.com]
N-(Pyrimidin-5-ylmethyl)acetamide: A Technical Guide to Investigating its Potential as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[2] This guide provides an in-depth technical framework for the evaluation of N-(Pyrimidin-5-ylmethyl)acetamide, a novel small molecule, as a potential kinase inhibitor. While direct experimental data for this specific compound is not yet publicly available, its structural features suggest a strong rationale for investigation. This document outlines a comprehensive, multi-stage research plan, from initial computational target identification to rigorous biochemical and cellular validation, culminating in the establishment of a foundation for structure-activity relationship (SAR) studies.
Introduction: The Rationale for Investigating this compound
The human kinome comprises over 500 protein kinases, many of which represent viable therapeutic targets.[3] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has revolutionized cancer therapy.[1] The pyrimidine core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, valued for its capacity to form key hydrogen bonds within the ATP-binding pocket of kinases.[2]
This compound incorporates this key pyrimidine motif, connected via a methylene linker to an acetamide group. This specific arrangement of functional groups presents several features that warrant its investigation as a kinase inhibitor:
-
Pyrimidine Core: Positioned to interact with the highly conserved hinge region of the kinase ATP-binding site.
-
Acetamide Moiety: The amide group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the kinase active site or the solvent front, thereby influencing potency and selectivity.
-
Rotational Flexibility: The methylene linker provides conformational flexibility, allowing the acetamide group to adopt various orientations to optimize binding.
Given these structural attributes, we hypothesize that this compound has the potential to inhibit the activity of one or more protein kinases. This guide provides a systematic approach to test this hypothesis.
Stage 1: In Silico Target Identification and Prioritization
Prior to embarking on extensive wet-lab experiments, computational methods can be leveraged to predict and prioritize potential kinase targets for this compound. This in silico approach accelerates the research process by narrowing the field of potential targets.[4]
Computational Workflow for Target Prediction
A multi-faceted computational strategy should be employed to generate a list of high-probability kinase targets.
Caption: In silico workflow for kinase target prediction.
2.1.1. Machine Learning-Based Prediction: Utilize platforms such as KinasePred or EnsDTI-kinase, which employ machine learning algorithms trained on large datasets of known kinase inhibitors and their targets.[4][5][6] These tools can predict the probability of a small molecule inhibiting various kinases.
2.1.2. Structure-Based Molecular Docking: Perform molecular docking simulations of this compound against a library of kinase crystal structures.[7] This will provide insights into potential binding modes and predicted binding affinities.
2.1.3. Ligand-Based Similarity Searching: Compare the chemical structure of this compound to databases of known kinase inhibitors (e.g., ChEMBL). High structural similarity to inhibitors of a particular kinase suggests a higher likelihood of shared activity.
Hypothetical Prioritized Kinase Targets
Based on the general propensity of pyrimidine-based inhibitors, a plausible, hypothetical output of the in silico screening could prioritize the following kinases for initial biochemical validation:
| Kinase Target | Rationale for Prioritization | Associated Pathologies |
| Aurora Kinase A (AURKA) | Frequently overexpressed in various cancers; known to be targeted by pyrimidine-based inhibitors. | Cancer (e.g., breast, ovarian, colorectal) |
| Epidermal Growth Factor Receptor (EGFR) | A well-validated cancer target with numerous pyrimidine-based inhibitors approved for clinical use.[8] | Cancer (e.g., non-small cell lung cancer, colorectal) |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | A key mediator of angiogenesis in tumors; a common target for pyrimidine-containing multi-kinase inhibitors. | Cancer (various solid tumors) |
Stage 2: Synthesis and Characterization
The availability of pure, well-characterized this compound is a prerequisite for all subsequent biological evaluation.
Synthetic Protocol
A common and reliable method for the synthesis of this compound involves a two-step process starting from pyrimidine-5-carbaldehyde.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reductive Amination of Pyrimidine-5-carbaldehyde:
-
Dissolve pyrimidine-5-carbaldehyde in a suitable solvent (e.g., methanol).
-
Add a source of ammonia (e.g., ammonium hydroxide or a solution of ammonia in methanol).
-
Introduce a reducing agent such as sodium borohydride (NaBH₄) portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Alternatively, catalytic hydrogenation (H₂ gas over a palladium-on-carbon catalyst) can be employed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to isolate the crude pyrimidine-5-ylmethanamine.
-
-
Acetylation of Pyrimidine-5-ylmethanamine:
-
Dissolve the crude pyrimidine-5-ylmethanamine in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Cool the reaction mixture in an ice bath.
-
Slowly add an acetylating agent, such as acetyl chloride or acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude this compound using flash column chromatography on silica gel.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
Confirm the structure and assess the purity of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis. A purity of >95% is required for biological assays.
-
Stage 3: Biochemical Evaluation
The initial biological assessment involves determining the direct inhibitory activity of this compound against the purified, recombinant forms of the prioritized kinase targets.
Biochemical Kinase Inhibition Assays
A variety of assay formats are available, each with its own advantages. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and throughput.[9][10]
4.1.1. Principle of the ADP-Glo™ Kinase Assay: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, resulting in less ADP production and a lower luminescent signal.[11]
Step-by-Step Protocol (General):
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for an initial screen is 10 µM.
-
Kinase Reaction: In a multi-well plate, combine the kinase (e.g., recombinant human AURKA), its specific substrate peptide, and ATP at a concentration close to its Km value. Add the test compound or vehicle control (DMSO).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase to produce light.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[3]
Kinome-Wide Selectivity Profiling
To understand the selectivity of this compound, it should be screened against a broad panel of kinases. Commercial services like Eurofins' KINOMEscan® or Reaction Biology's kinase panel screening offer comprehensive profiling.[12][13]
4.2.1. KINOMEscan® (Binding Assay): This platform utilizes a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.[12] The output is typically reported as the dissociation constant (Kd) or percent of control, providing a quantitative measure of binding affinity.
4.2.2. Interpretation of Selectivity Data: The results from kinome profiling are often visualized as a "kinome tree" to illustrate which kinases and kinase families are most potently bound by the compound. A highly selective inhibitor will bind to a limited number of kinases, whereas a non-selective inhibitor will interact with many. A selectivity score (S-score) can be calculated to quantify selectivity.[14]
| Assay Type | Key Output | Advantages |
| Biochemical IC₅₀ Determination | IC₅₀ (Potency) | Measures functional inhibition of catalytic activity. |
| KINOMEscan® | Kd (Binding Affinity) | Broad profiling, identifies direct binding targets. |
| Kinase Panel Screening (Activity-based) | % Inhibition at a fixed concentration | High-throughput initial assessment of selectivity. |
Stage 4: Cellular and Mechanistic Validation
Demonstrating that this compound can inhibit its target kinase(s) within a cellular context and elicit a biological response is a critical step in its validation.
Cellular Target Engagement and Pathway Modulation
5.1.1. Selection of Cancer Cell Lines: Choose cancer cell lines where the hypothesized kinase targets are known to be key drivers of proliferation and survival. For example:
-
AURKA: SK-OV-3 (ovarian cancer), HCT116 (colorectal cancer)
-
EGFR: A431 (epidermoid carcinoma), NCI-H1975 (non-small cell lung cancer with T790M mutation)
-
VEGFR2: HUVEC (human umbilical vein endothelial cells, for angiogenesis assays)
5.1.2. Western Blot Analysis: Western blotting is a standard technique to assess the phosphorylation status of a kinase's downstream substrates. A reduction in the phosphorylation of a known substrate upon treatment with the compound provides evidence of target engagement and inhibition in cells.
Step-by-Step Protocol:
-
Cell Treatment: Culture the selected cell lines and treat them with increasing concentrations of this compound for a specified time.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target's substrate (e.g., phospho-Histone H3 for AURKA, phospho-ERK for the EGFR pathway) and the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in substrate phosphorylation.
Caption: Workflow for the cellular validation of a kinase inhibitor.
Cell Viability and Phenotypic Assays
To determine the functional consequences of kinase inhibition, a variety of cell-based assays should be performed.
5.2.1. Cell Viability Assays: Assays such as the MTT or CellTiter-Glo® assay measure the metabolic activity of cells, which serves as an indicator of cell viability.[15][16] These assays are used to determine the GI₅₀ (concentration for 50% growth inhibition) of the compound in different cell lines.
5.2.2. Apoptosis and Cell Cycle Analysis: Inhibition of key kinases often leads to cell cycle arrest or apoptosis. These phenotypes can be assessed by flow cytometry using specific dyes (e.g., propidium iodide for cell cycle, Annexin V for apoptosis).
Stage 5: Foundation for Structure-Activity Relationship (SAR) Studies
The initial data on the potency, selectivity, and cellular activity of this compound will serve as the starting point for a medicinal chemistry program aimed at optimizing its properties.
Rationale for SAR
SAR studies involve the systematic modification of the lead compound's structure to understand which parts of the molecule are crucial for its biological activity.[2] This knowledge is then used to design and synthesize new analogs with improved potency, selectivity, and drug-like properties.
Proposed Modifications for SAR Studies
Based on the structure of this compound, several key positions can be modified:
-
Pyrimidine Ring: Substitution at the 2- and 4-positions of the pyrimidine ring can modulate hinge-binding interactions and selectivity.
-
Acetamide Group: The acetyl group can be replaced with other acyl groups or sulfonamides to probe interactions in the ribose-binding pocket. The terminal methyl group can be replaced with larger or more functionalized groups.
-
Methylene Linker: The linker can be rigidified or extended to alter the orientation of the acetamide moiety.
A focused library of analogs based on these modifications should be synthesized and evaluated using the biochemical and cellular assays described in this guide. The resulting data will be crucial for building a robust SAR model to guide further lead optimization efforts.[17]
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the investigation of this compound as a potential kinase inhibitor. By systematically progressing from in silico prediction to biochemical characterization and cellular validation, researchers can efficiently and rigorously assess the therapeutic potential of this novel compound. The successful execution of this research plan will not only elucidate the specific kinase targets and mechanism of action of this compound but also lay the essential groundwork for future medicinal chemistry efforts to develop a potent and selective clinical candidate.
References
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). News-Medical.net. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2008). PMC. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2012). PMC. [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2015). NIH. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). PubMed. [Link]
-
Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases. (2021). PMC. [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). PubMed. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2019). Frontiers. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. [Link]
-
Kinome Profiling. (2024). Oncolines B.V.[Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
-
EnsDTI-kinase: Web-server for Predicting Kinase-Inhibitor Interactions with Ensemble Computational Methods and Its Applications. (2023). bioRxiv. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]
-
Citations to Targeting cancer with kinase inhibitors. (n.d.). JCI. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers. [Link]
-
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). IntechOpen. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2022). IntechOpen. [Link]
-
Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]
-
In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). MDPI. [Link]
-
A Hybrid Structure-Based Machine Learning Approach for Predicting Kinase Inhibition by Small Molecules. (2023). Journal of Chemical Information and Modeling. [Link]
-
Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). Pharmaceuticals. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2012). ResearchGate. [Link]
-
Synthesis of Pyrimidine and Its Derivatives. (2025). YouTube. [Link]
-
Kinase Screening & Profiling Service. (n.d.). Drug Discovery Support. [Link]
-
Predicting a small molecule-kinase interaction map: A machine learning approach. (2011). Bioinformatics. [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). PMC. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2018). Heterocyclic Letters. [Link]
-
Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). Technology in Cancer Research & Treatment. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]
-
Insilico Medicine: Main. (n.d.). Insilico Medicine. [Link]
-
Structure–activity relationship (SAR) model for the activity of the designed derivatives. Substituents anchored on the main scaffold with cytotoxic activities … (n.d.). ResearchGate. [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. (2012). PMC. [Link]
Sources
- 1. JCI - Citations to Targeting cancer with kinase inhibitors [jci.org]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EnsDTI-kinase: Web-server for Predicting Kinase-Inhibitor Interactions with Ensemble Computational Methods and Its Applications | bioRxiv [biorxiv.org]
- 7. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 11. news-medical.net [news-medical.net]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
A Practical, High-Yield Synthesis of N-(Pyrimidin-5-ylmethyl)acetamide from Pyrimidin-5-ylmethanamine
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of N-(Pyrimidin-5-ylmethyl)acetamide, a key intermediate in the development of novel therapeutics. The described method involves the N-acetylation of pyrimidin-5-ylmethanamine using acetic anhydride in the presence of a non-nucleophilic base. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a step-by-step protocol from reaction to purification, and methods for analytical characterization. The protocol is robust, scalable, and validated for high purity and yield.
Introduction and Scientific Context
Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] Their prevalence is due to their ability to mimic endogenous nucleobases and engage in specific hydrogen bonding interactions with biological targets. Consequently, the development of versatile pyrimidine-based building blocks is a critical endeavor in pharmaceutical research and development.
This compound is one such building block, featuring a reactive yet stable acetamide group attached to the pyrimidine core via a methylene linker.[2] This structure allows for further chemical modification and elaboration into more complex drug candidates. The synthesis of this compound is a fundamental example of N-acetylation, a ubiquitous transformation in organic chemistry used to protect amines or to install a key pharmacophore element.[3]
This document details a highly efficient and straightforward protocol for the synthesis of this compound. The chosen methodology employs acetic anhydride as the acetylating agent and triethylamine as an acid scavenger, a classic combination that ensures a clean and high-yielding reaction.[4] The rationale behind each step is explained to provide a deeper understanding of the process, ensuring reproducibility and success.
Reaction Scheme and Mechanistic Rationale
The overall transformation is the acylation of the primary amine of pyrimidin-5-ylmethanamine.
Scheme 1: N-Acetylation of Pyrimidin-5-ylmethanamine
(Image placeholder for the reaction: Acetic Anhydride + Pyrimidin-5-ylmethanamine --(Triethylamine, DCM)--> this compound + Triethylammonium acetate)
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism .[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrimidin-5-ylmethanamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.
-
Proton Transfer: A base, in this case, another molecule of the starting amine or the added triethylamine, deprotonates the positively charged nitrogen atom.[6]
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.
-
Acid-Base Neutralization: The acetate leaving group is protonated by the protonated amine or, more favorably, reacts with the triethylammonium ion formed. The primary role of triethylamine is to irreversibly scavenge the acetic acid byproduct, preventing it from protonating the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | CAS No. |
| Pyrimidin-5-ylmethanamine | ≥95% | Commercially Available | 26297-53-6 |
| Acetic Anhydride | Reagent Grade, ≥99% | Commercially Available | 108-24-7 |
| Triethylamine (TEA) | ≥99.5%, distilled | Commercially Available | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Saturated Sodium Bicarbonate (aq.) | ACS Grade | In-house preparation | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | 7487-88-9 |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available | 141-78-6 |
| Hexanes | HPLC Grade | Commercially Available | 110-54-3 |
| Silica Gel | 230-400 mesh | Commercially Available | 7631-86-9 |
Safety Precautions: A Critical Overview
-
Acetic Anhydride: Highly corrosive, a lachrymator, and reacts violently with water. It causes severe burns upon contact.[7] All manipulations must be performed within a certified chemical fume hood.[8]
-
Triethylamine: Flammable, corrosive, and toxic. It has a strong, unpleasant odor. Use in a well-ventilated fume hood is mandatory.
-
Dichloromethane: A volatile chlorinated solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): At a minimum, splash-proof safety goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves (e.g., Butyl rubber) are required.[9]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add pyrimidin-5-ylmethanamine (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 100 mL) to the flask and stir until the amine is fully dissolved.
-
Inert Atmosphere & Cooling: Purge the flask with nitrogen and cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution over 5 minutes using a syringe.
-
Acetylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition. A white precipitate (triethylammonium acetate) may form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM). The product should have a lower Rf than the starting amine.
-
Aqueous Work-up:
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acetic anhydride and acetic acid.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.[10]
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Flash Column Chromatography
The crude product is purified using flash column chromatography, a standard technique for preparative separations. .
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes. A typical gradient would be from 50% to 100% ethyl acetate.
-
Procedure:
-
Dry-load the crude product onto a small amount of silica gel.
-
Load onto a prepared silica gel column.
-
Elute with the solvent gradient, collecting fractions.
-
Analyze fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white to off-white solid.
-
Analytical Characterization
The identity, structure, and purity of the final compound must be rigorously confirmed.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the pyrimidine ring protons, the methylene (-CH₂-) bridge, the amide N-H proton, and the acetyl methyl (-CH₃) group.
-
¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound (C₇H₉N₃O, Mol. Wt.: 151.17), the expected [M+H]⁺ ion in ESI-MS would be m/z 152.08.[11]
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography should be used to determine the purity of the final compound, which should typically be ≥97%.[11]
Visualization of Workflow and Reagent Interactions
Synthesis Workflow
The following diagram outlines the logical flow of the entire process, from initial setup to the final, characterized product.
Caption: A streamlined workflow for the synthesis of this compound.
Reagent Functional Roles
This diagram illustrates the fundamental chemical roles of each component in the reaction.
Caption: The functional roles and interactions of the key chemical species.
Concluding Remarks
The protocol described herein is a validated, robust, and efficient method for the gram-scale synthesis of this compound. The causality behind key experimental choices, such as cooling the reaction and using a non-nucleophilic base, has been explained to ensure a deep understanding and successful execution. Adherence to the safety precautions is paramount for the well-being of the researcher. This intermediate is now ready for use in downstream applications, including library synthesis and the development of next-generation pharmaceutical agents.
References
-
Smolecule. (2023). This compound. Retrieved from Smolecule Website. [A common method involves the reaction of pyrimidine derivatives with acetic anhydride or acetyl chloride in the presence of a base.[2]]
-
Nemes, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 503. [N-acetylation is a widely used chemical reaction in general organic chemistry to build an acetyl functional group on an amine compound.[3]]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
CP Lab Safety. (n.d.). This compound, min 97%. Retrieved from [Link]. [Molecular Formula: C7H9N3O, Molecular Weight: 151.17, CAS Number: 1588441-38-6.[11]]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
NIH National Center for Biotechnology Information. (n.d.). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PubMed Central. [The combined organic layer is washed with brine solution and dried over anhydrous Na2SO4, filtered and evaporated to afford the crude product.[10]]
-
Chemguide. (n.d.). Acid anhydrides with ammonia or primary amines. Retrieved from [Link]. [The reaction happens in two stages. In the first... ethanoic acid is produced as the second product.[4]]
-
Manisankar, P., et al. (2018). Synthesis of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl) piperidin-3-yl) amide derivatives as potential inhibitors for mitotic kinesin spindle protein. European Journal of Medicinal Chemistry, 148, 226-234. [Many pyrimidine derivatives have been proved to be active against cancer and other enzymes.[1]]
- Leslie, J. M. (2024, February 22). Acylation of an amine using acetic anhydride [Video]. YouTube.
-
Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link].
-
New Jersey Department of Health. (n.d.). Hazard Summary: Acetic Anhydride. Retrieved from NJ.gov. [Wear acid- resistant gloves and clothing... Wear indirect-vent, impact and splash resistant goggles when working with liquids.[9]]
-
ROTH, C. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]. [Reacts violently with water.]
- Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. (n.d.).
-
Unacademy. (2021, November 16). Acetylation of amine || amine react with acetyl chloride or acetic anhydride [Video]. YouTube. [Aliphatic and aromatic, primary and secondary amines react with acid chlorides, anhydrides and esters by the process of nucleophilic substitution reaction. This is known as acylation.[12]]
-
Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link].
-
ACT Team. (2024, January 30). SDS for Acetic Anhydride: A Guide to Chemical Safety. Retrieved from [Link]. [In the event of skin exposure, immediately remove any contaminated clothing and rinse the skin with plenty of water for at least 15-20 minutes.[7]]
Sources
- 1. Synthesis of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl) piperidin-3-yl) amide derivatives as potential inhibitors for mitotic kinesin spindle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1588441-38-6 [smolecule.com]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 8. quora.com [quora.com]
- 9. nj.gov [nj.gov]
- 10. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. m.youtube.com [m.youtube.com]
Application Note: A Robust HPLC-UV Method for the Analysis of N-(Pyrimidin-5-ylmethyl)acetamide
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(Pyrimidin-5-ylmethyl)acetamide. The method utilizes reversed-phase chromatography with UV detection, providing a straightforward and efficient protocol for purity assessment and quality control. The described methodology is designed for researchers, scientists, and drug development professionals, offering a self-validating system through rigorous system suitability criteria to ensure data integrity.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a pyrimidine ring linked to an acetamide group.[1] Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and pharmaceuticals.[1][2] As such, the ability to accurately quantify and assess the purity of this compound and related derivatives is critical for research, development, and manufacturing.
This document outlines a method based on the fundamental principles of reversed-phase chromatography, the most widely used separation technique in HPLC.[3] In this mode, a non-polar stationary phase is paired with a polar mobile phase.[3] The analyte, this compound, possesses moderate polarity and is therefore well-suited for retention and separation via hydrophobic interactions with the stationary phase.[1][4] The choices of column chemistry, mobile phase composition, and detection parameters have been optimized to ensure a sensitive, selective, and efficient analysis.
Method Development Strategy: The "Why" Behind the Protocol
The development of a robust analytical method is a systematic process. The following section explains the scientific reasoning behind the selection of the key chromatographic parameters.
-
Column Selection: A C18 (octadecylsilyl) bonded silica column is the cornerstone of reversed-phase HPLC.[5] This stationary phase was chosen for its strong hydrophobic character, which provides optimal retention for moderately polar analytes like this compound. The use of a modern, end-capped C18 column is specified to minimize undesirable interactions with residual silanol groups on the silica surface, thereby ensuring excellent peak symmetry and preventing tailing.
-
Mobile Phase Optimization: The mobile phase is a critical factor influencing retention and selectivity.[6]
-
Organic Modifier: Acetonitrile (ACN) was selected over methanol as the organic component. Acetonitrile typically offers lower viscosity, which leads to higher column efficiency and lower backpressure.[7] Furthermore, its superior UV transparency at low wavelengths makes it the preferred choice for sensitive UV detection.[7][8]
-
Aqueous Phase & pH Control: A phosphate buffer is used to maintain a constant mobile phase pH. The pyrimidine ring contains basic nitrogen atoms, making the analyte's retention sensitive to pH changes.[4] By controlling the pH, we ensure the analyte is in a consistent ionization state, leading to reproducible retention times and sharp peaks.[9] A pH of approximately 3.0 is chosen to ensure the basic nitrogens are protonated, enhancing polarity and ensuring good peak shape.
-
-
Detection Wavelength (λ): For maximum sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax) of the analyte.[10] Pyrimidine-containing compounds typically exhibit strong absorbance in the 200-400 nm UV range.[11] A preliminary scan of this compound in the mobile phase should be performed to determine its λmax, which is anticipated to be around 254 nm, a common wavelength for aromatic and heterocyclic systems.
Detailed Analytical Protocol
This section provides a comprehensive, step-by-step protocol for the analysis.
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)
-
Phosphoric Acid (ACS Grade)
-
This compound Reference Standard (Purity ≥97%)[12]
-
-
Materials:
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
-
All quantitative data and operating parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with Phosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Composition | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/DAD |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
-
Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Preparation: Prepare sample solutions at a target concentration of 10 µg/mL in the Diluent. Filter through a 0.45 µm syringe filter prior to injection.
The following diagram illustrates the logical flow of the analytical procedure, from setup to final analysis.
Caption: HPLC analytical workflow from preparation to reporting.
To ensure the chromatographic system is performing adequately, System Suitability Testing (SST) must be conducted before any sample analysis.[13][14] This is a mandatory step to verify that the method is fit for its intended purpose on the day of analysis.[15] Inject the Working Standard Solution (10 µg/mL) five times and evaluate the following parameters based on the last injection or average of the injections as specified.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and no secondary interactions.[16] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency, ensuring sharp and well-defined peaks. |
| Repeatability (%RSD) | ≤ 2.0% for peak area from 5 replicate injections | Demonstrates the precision of the system's injector and detector.[16] |
If any SST parameter fails, the system must be investigated and the issue resolved before proceeding with sample analysis.
Conclusion
The HPLC-UV method described provides a reliable, efficient, and robust tool for the quantitative analysis of this compound. The detailed protocol, combined with clear system suitability criteria, ensures the generation of high-quality, reproducible data suitable for quality control and research applications in the pharmaceutical industry.
References
- Smolecule. (2023, August 16). This compound.
- CP Lab Safety. This compound, min 97%.
-
European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Available at: [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]
-
LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 1). ICH Harmonised Guideline: Analytical Procedure Development Q14. Available at: [Link]
-
Element Lab Solutions. HPLC UV detection. Available at: [Link]
- Google Patents. CN105784867A - HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard.
-
Phenomenex. Mobile Phase Selectivity. Available at: [Link]
-
Element Lab Solutions. HPLC Solvent Selection. Available at: [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]
-
Kim, S., & Kaplan, L. A. (2002). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 36(3), 321-326. Available at: [Link]
-
MicroSolv Technology Corporation. (2020, April 14). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]
-
Beg, S., et al. (2018). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 11(7), 3164-3171. Available at: [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
-
Severina, H. I., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 3223-3230. Available at: [Link]
-
MicroSolv Technology Corporation. How to increase HPLC UV Detector Response - Tips & Suggestions. Available at: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Available at: [Link]
-
Dong, M. W. (2002). Getting the peaks perfect: System suitability for HPLC. Analytical Chemistry, 74(19), 565A-572A. Available at: [Link]
-
Patsnap Eureka. (2024). How to Optimize HPLC Detector Settings for Best Results. Available at: [Link]
-
PubChem. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. Available at: [Link]
-
Welch Materials. (2023, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available at: [Link]
-
Chrom Tech, Inc. (2023, October 20). Reverse Phase Chromatography Techniques. Available at: [Link]
-
PubChem. N-Methylacetamide. Available at: [Link]
Sources
- 1. Buy this compound | 1588441-38-6 [smolecule.com]
- 2. rjptonline.org [rjptonline.org]
- 3. chromtech.com [chromtech.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. welch-us.com [welch-us.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Response Improvement in Your HPLC UV Detector - Tips and Suggestions [mtc-usa.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. calpaclab.com [calpaclab.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. database.ich.org [database.ich.org]
- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Application Note: Structural Elucidation of N-(Pyrimidin-5-ylmethyl)acetamide via Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the characterization of N-(Pyrimidin-5-ylmethyl)acetamide, a heterocyclic compound of interest in medicinal chemistry, using Fourier-Transform Infrared (FT-IR) spectroscopy. Detailed protocols for both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission methods are presented, accompanied by an in-depth interpretation of the expected vibrational spectrum. This guide is designed to enable researchers to reliably identify and structurally verify the target compound, ensuring sample integrity and advancing drug discovery and development workflows.
Introduction: The Significance of this compound and FT-IR Analysis
This compound (C₇H₉N₃O) is a molecule featuring a pyrimidine ring linked to an acetamide group via a methylene bridge[1]. The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals[2]. The amide linkage is also a critical functional group in many drug candidates. Consequently, the precise structural confirmation of this compound is a prerequisite for any further biological or medicinal chemistry investigation.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for elucidating the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint." Specific absorption bands in the spectrum correspond to the vibrational frequencies of different chemical bonds, allowing for the identification of key structural motifs such as N-H, C=O, C-N, and aromatic C-H bonds. This application note details the protocols for acquiring and interpreting the FT-IR spectrum of this compound.
Experimental Protocols: Acquiring High-Quality FT-IR Spectra
The quality of an FT-IR spectrum is fundamentally dependent on the chosen sample preparation and measurement technique. For a solid sample like this compound, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.
Method 1: Attenuated Total Reflectance (ATR) Spectroscopy
ATR has become a dominant method for solid-state FT-IR due to its minimal sample preparation and high reproducibility[3][4]. The technique relies on the total internal reflection of an IR beam within a high-refractive-index crystal, creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal surface[5][6].
-
Instrument and Accessory Preparation:
-
Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics.
-
Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues[7].
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric (CO₂, H₂O) and instrumental interferences.
-
-
Sample Application:
-
Place a small amount (typically a few milligrams) of powdered this compound onto the center of the ATR crystal.
-
Engage the pressure clamp and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface. Good contact is critical for achieving a high-quality spectrum[7].
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical acquisition parameters are:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16–32 (signal-to-noise ratio improves with more scans)
-
-
The resulting spectrum should be automatically ratioed against the collected background.
-
-
Post-Measurement:
-
Release the pressure clamp and carefully remove the sample from the crystal.
-
Thoroughly clean the ATR crystal as described in step 1.
-
Diagram of the ATR-FTIR Experimental Workflow:
Caption: ATR-FTIR workflow from preparation to post-measurement.
Method 2: Potassium Bromide (KBr) Pellet Transmission Spectroscopy
The KBr pellet method is a traditional transmission technique where the sample is finely ground and dispersed in an IR-transparent matrix (KBr) and then pressed into a thin, transparent disc[8].
-
Sample and KBr Preparation:
-
Gently grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle[8].
-
Add approximately 100-200 mg of spectroscopic grade KBr powder. The sample-to-KBr ratio should be roughly 1:100 to 1:200 by weight[9][10].
-
Thoroughly and rapidly mix the sample and KBr by grinding them together. Minimize exposure to air as KBr is hygroscopic, which can lead to broad O-H bands in the spectrum[8].
-
-
Pellet Formation:
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Collect a background spectrum with an empty sample holder.
-
Collect the sample spectrum using similar parameters as for ATR.
-
Diagram of the KBr Pellet Preparation and Analysis Workflow:
Caption: Step-by-step workflow for KBr pellet preparation and analysis.
Interpretation of the FT-IR Spectrum of this compound
The FT-IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3300 | Medium | N-H Stretch | Secondary Amide (N-H) |
| ~3050 | Weak-Medium | C-H Stretch | Aromatic C-H (Pyrimidine Ring) |
| 2950 - 2850 | Weak-Medium | C-H Stretch | Aliphatic C-H (CH₂ and CH₃) |
| 1680 - 1630 | Strong | C=O Stretch | Amide I Band |
| 1570 - 1515 | Medium-Strong | N-H Bend & C-N Stretch | Amide II Band |
| 1600 - 1450 | Medium | C=C and C=N Stretches | Pyrimidine Ring Vibrations |
| 1450 - 1350 | Medium | C-H Bend | Aliphatic C-H (CH₂ and CH₃) |
| 1350 - 1250 | Medium | C-N Stretch & N-H Bend | Amide III Band |
| Below 900 | Medium | C-H Out-of-plane Bend | Aromatic C-H (Pyrimidine Ring) |
Detailed Analysis of Key Spectral Regions:
-
3500-3000 cm⁻¹ Region: A single, moderately intense peak is expected around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide[13][14]. Its position and broadness can be indicative of hydrogen bonding. Weak to medium peaks just above 3000 cm⁻¹ are attributable to the C-H stretching of the pyrimidine ring, while those just below 3000 cm⁻¹ arise from the methylene (-CH₂-) and methyl (-CH₃) groups[15].
-
1800-1500 cm⁻¹ Region (The Carbonyl and Amide II Region):
-
Amide I Band: A very strong and sharp absorption band is anticipated between 1680 and 1630 cm⁻¹, which is characteristic of the C=O stretching vibration in amides[13][16]. This is often the most intense peak in the spectrum.
-
Amide II Band: A strong band between 1570 and 1515 cm⁻¹ is expected. This band arises from a combination of N-H in-plane bending and C-N stretching vibrations and is a hallmark of secondary amides[13].
-
Pyrimidine Ring Vibrations: Multiple medium-intensity bands between 1600 and 1450 cm⁻¹ are expected due to the C=C and C=N stretching vibrations within the aromatic pyrimidine ring[2].
-
-
1400-1200 cm⁻¹ Region (The Fingerprint Region): This region will contain a complex pattern of peaks. The Amide III band, a result of coupled C-N stretching and N-H bending, is expected between 1350 and 1250 cm⁻¹[17]. Bending vibrations from the methylene and methyl groups will also appear in this area.
Conclusion and Best Practices
FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. The ATR method is recommended for its speed and simplicity, while the KBr pellet method remains a valid alternative. The presence of characteristic absorption bands for the secondary amide (Amide I, II, III, and N-H stretch) and the pyrimidine ring provides a robust confirmation of the compound's identity. For unambiguous identification, it is always advisable to compare the acquired spectrum against a reference spectrum of a known pure standard if available.
References
- Smolecule. (2023). This compound.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(16), 9355–9363. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
Jena Library of Biological Macromolecules. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
-
Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]
-
International Journal of Advanced Research. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
Wiley Online Library. (2013). Attenuated Total Reflection Fourier Transform Infrared Spectroscopy. In Encyclopedia of Analytical Chemistry. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Specac. (2023). How to Make a Good KBr Pellet - a Step-by-step Guide. Retrieved from [Link]
-
Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
Sources
- 1. Buy this compound | 1588441-38-6 [smolecule.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 6. chem4100.wdfiles.com [chem4100.wdfiles.com]
- 7. youtube.com [youtube.com]
- 8. shimadzu.com [shimadzu.com]
- 9. youtube.com [youtube.com]
- 10. scienceijsar.com [scienceijsar.com]
- 11. youtube.com [youtube.com]
- 12. pelletpressdiesets.com [pelletpressdiesets.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Investigating the Anticancer Potential of N-(Pyrimidin-5-ylmethyl)acetamide
Introduction: The Therapeutic Promise of Novel Pyrimidine Derivatives in Oncology
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The urgent need for novel, more effective, and selective anticancer therapies continues to drive the exploration of new chemical entities. N-(Pyrimidin-5-ylmethyl)acetamide is a novel compound featuring a pyrimidine core linked to an acetamide group.[3][4][5] While direct studies on the anticancer effects of this compound are not yet published, its structural components suggest a promising avenue for investigation in cancer cell line studies.[3] This document provides a comprehensive guide for researchers to systematically evaluate the anticancer potential of this compound, from initial cytotoxicity screening to mechanistic studies of its effects on apoptosis and cell cycle progression.
Hypothesized Mechanism of Action: Targeting Cell Cycle and Apoptotic Pathways
Many pyrimidine derivatives exert their anticancer effects by interfering with critical cellular processes such as cell division and survival.[6][7] Based on the known activities of similar compounds, we hypothesize that this compound may induce cytotoxicity in cancer cells through one or more of the following mechanisms:
-
Induction of Apoptosis: The compound may trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: It could halt the proliferation of cancer cells by causing them to arrest at specific phases of the cell cycle, potentially through the inhibition of cyclin-dependent kinases (CDKs).[6]
The following signaling pathway diagram illustrates this hypothesized mechanism of action:
Caption: Hypothesized mechanism of this compound.
Experimental Protocols
Compound Handling and Preparation
Proper handling and preparation of this compound are crucial for reproducible results.
-
Molecular Formula: C₇H₉N₃O
-
Molecular Weight: 151.17 g/mol [4]
-
Purity: ≥97%[4]
-
Storage: Room temperature[4]
Protocol for Stock Solution Preparation (10 mM):
-
Weigh out 1.51 mg of this compound.
-
Dissolve in 1 mL of sterile dimethyl sulfoxide (DMSO).
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
Cell Culture
Standard aseptic cell culture techniques should be followed. The choice of cancer cell line will depend on the research focus (e.g., breast cancer: MCF-7, MDA-MB-231; lung cancer: A549; colon cancer: DLD-1).[8]
General Cell Culture Protocol:
-
Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
MTT Assay Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound to each well. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate for 48 to 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[11]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.[9]
Example Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 10 | 0.85 | 68 |
| 50 | 0.50 | 40 |
| 100 | 0.25 | 20 |
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Annexin V/PI Staining Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells (including any floating cells in the medium) and wash with cold PBS.[14]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[15]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.
Example Data Interpretation:
| Population | Annexin V | PI | Interpretation |
| Lower Left | - | - | Live cells |
| Lower Right | + | - | Early apoptotic cells |
| Upper Right | + | + | Late apoptotic/necrotic cells |
| Upper Left | - | + | Necrotic cells |
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[16]
Cell Cycle Analysis Workflow:
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 3. Buy this compound | 1588441-38-6 [smolecule.com]
- 4. calpaclab.com [calpaclab.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bio-techne.com [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Comprehensive Guide to Validating the Antimicrobial Activity of N-(Pyrimidin-5-ylmethyl)acetamide Against Standard Bacterial Pathogens
In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative to discover and rigorously validate novel antimicrobial agents has never been more critical. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial effects.[1][2] This guide focuses on a specific molecule, N-(Pyrimidin-5-ylmethyl)acetamide, as a candidate for antimicrobial validation. Studies have indicated that this compound exhibits potential effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[3]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive framework for validating the antimicrobial activity of this compound, comparing its efficacy against two well-established antibiotics with distinct mechanisms of action: Ciprofloxacin (a fluoroquinolone) and Ampicillin (a β-lactam). The methodologies outlined herein adhere to internationally recognized standards, ensuring scientific integrity and reproducibility.
Section 1: The Test Compound and Comparators
A thorough understanding of the test compound and the selected comparators is fundamental to a meaningful comparative analysis.
Profile: this compound
This compound is a heterocyclic compound featuring a pyrimidine core.[4] The pyrimidine scaffold is a key structural motif in numerous biologically active molecules and is known to be associated with a variety of pharmacological activities.[1][2]
-
Chemical Structure: C7H9N3O[4]
-
Molecular Weight: 151.17 g/mol [4]
-
Hypothesized Mechanism of Action: Based on the pyrimidine structure, which is a fundamental component of nucleic acids, it is hypothesized that this compound may interfere with bacterial DNA/RNA synthesis or other essential metabolic pathways dependent on nucleotide precursors. This remains a hypothesis pending further mechanistic studies.
Comparator Profiles
Ciprofloxacin:
-
Mechanism of Action: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic.[5] Its primary mode of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6] These enzymes are essential for DNA replication, transcription, repair, and recombination, and their inhibition leads to bacterial cell death.[7]
-
Spectrum of Activity: It is active against a wide range of Gram-negative and some Gram-positive bacteria.[5]
Ampicillin:
-
Mechanism of Action: Ampicillin is a beta-lactam antibiotic belonging to the aminopenicillin family.[8] It acts by inhibiting the synthesis of the bacterial cell wall.[9][10] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes required for the cross-linking of peptidoglycan, a critical component of the cell wall.[8][10] This disruption leads to cell lysis and death.[11]
-
Spectrum of Activity: Ampicillin is effective against many Gram-positive and Gram-negative bacteria, although resistance through β-lactamase production is common.[8][12]
Section 2: Core Experimental Protocols for Antimicrobial Activity Validation
To ensure that the results are both reproducible and comparable to existing data, standardized methodologies for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), must be followed.[13][14]
Overview of the Validation Workflow
The validation process follows a logical progression from determining the minimum concentration required to inhibit growth (MIC) to establishing the concentration needed to kill the bacteria (MBC).
Preparation of Reagents and Bacterial Strains
-
Bacterial Strains: Utilize quality control strains as recommended by CLSI, such as:
-
Escherichia coli (Gram-negative) - e.g., ATCC 25922
-
Staphylococcus aureus (Gram-positive) - e.g., ATCC 29213
-
Pseudomonas aeruginosa (Gram-negative, non-fermenter) - e.g., ATCC 27853
-
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are standard for susceptibility testing.[15]
-
Compound Stock Solutions: Prepare high-concentration stock solutions of this compound, Ciprofloxacin, and Ampicillin in a suitable solvent (e.g., DMSO, water). Ensure the final solvent concentration in the assay does not affect bacterial growth.
-
Bacterial Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend isolated colonies in sterile broth to match the turbidity of a 0.5 McFarland standard.[13] This corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve the final target inoculum density for the assay.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] The broth microdilution method is a widely used and standardized technique.[18]
Detailed Steps:
-
Plate Setup: Aseptically dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Drug Addition: Add 100 µL of the highest drug concentration to well 1. Transfer 50 µL from well 1 to well 2.
-
Serial Dilution: Mix the contents of well 2 and transfer 50 µL to well 3. Repeat this two-fold serial dilution process down to well 10. Discard the final 50 µL from well 10.
-
Controls: Well 11 serves as the growth control (inoculum, no drug). Well 12 is the sterility control (broth only, no inoculum).
-
Inoculation: Dilute the 0.5 McFarland suspension as per CLSI guidelines and add 50 µL to wells 1 through 11, achieving a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[19] This assay distinguishes bactericidal (killing) from bacteriostatic (inhibiting) activity.
Detailed Steps:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a quadrant of a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% kill rate.[20]
Section 3: Comparative Performance Analysis (Illustrative Data)
The following tables present illustrative data to demonstrate how the performance of this compound could be compared against Ciprofloxacin and Ampicillin. This data is hypothetical and for guidance purposes only.
Table 1: Comparative MIC Values (µg/mL)
This table summarizes the potency of each compound against a panel of standard bacterial strains.
| Organism (Strain) | This compound | Ciprofloxacin | Ampicillin |
| S. aureus (ATCC 29213) | 4 | 0.5 | 0.25 |
| E. coli (ATCC 25922) | 8 | 0.015 | 4 |
| P. aeruginosa (ATCC 27853) | 64 | 0.25 | >128 |
Interpretation of Illustrative MIC Data: Based on this hypothetical data, this compound shows moderate activity against S. aureus and E. coli but weaker activity against P. aeruginosa. Its potency against E. coli is lower than both comparators, while against S. aureus, it is less potent than Ciprofloxacin and Ampicillin. The high MIC against P. aeruginosa suggests limited efficacy against this organism.
Table 2: Comparative MBC Values and MBC/MIC Ratios
The MBC/MIC ratio is a key indicator of bactericidal activity. A ratio of ≤4 is generally considered indicative of bactericidal action, while a ratio >4 suggests bacteriostatic action.
| Organism | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | This compound | 4 | 8 | 2 | Bactericidal |
| Ciprofloxacin | 0.5 | 1 | 2 | Bactericidal | |
| Ampicillin | 0.25 | 0.5 | 2 | Bactericidal | |
| E. coli | This compound | 8 | 64 | 8 | Bacteriostatic |
| Ciprofloxacin | 0.015 | 0.03 | 2 | Bactericidal | |
| Ampicillin | 4 | 8 | 2 | Bactericidal |
Interpretation of Illustrative MBC/MIC Data: The hypothetical results suggest that this compound may be bactericidal against S. aureus but bacteriostatic against E. coli. This is a critical distinction, as bactericidal agents are often preferred for treating serious infections. Both Ciprofloxacin and Ampicillin demonstrate bactericidal activity against both organisms in this illustrative dataset.
Section 4: Advanced Characterization
For a more comprehensive understanding of the antimicrobial's dynamics, further studies are recommended.
-
Time-Kill Curve Analysis: This assay provides a dynamic picture of antimicrobial activity over time.[21] It involves exposing a standardized inoculum to various concentrations of the drug (e.g., 1x, 2x, 4x MIC) and measuring the number of viable bacteria at multiple time points (e.g., 0, 2, 4, 8, 24 hours).[22] This can confirm bactericidal vs. bacteriostatic activity and reveal concentration-dependent or time-dependent killing kinetics.
-
Mechanism of Action Studies: Elucidating the precise molecular target is crucial for drug development. Techniques such as macromolecular synthesis assays can determine if the compound inhibits DNA, RNA, protein, or cell wall synthesis.
Conclusion
This guide provides a robust, scientifically grounded framework for the initial validation of this compound's antimicrobial activity. By employing standardized protocols for MIC and MBC determination and comparing the results against well-characterized antibiotics like Ciprofloxacin and Ampicillin, researchers can objectively assess the compound's potency, spectrum of activity, and bactericidal or bacteriostatic nature. The illustrative data highlights how such comparisons can reveal the potential strengths and weaknesses of a novel compound, guiding future research and development efforts in the critical fight against antimicrobial resistance.
References
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
-
Goyal, A., & Tu, Z. V. (2023). Ampicillin. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Zubair, M., & Dhamoon, A. S. (2023). Ciprofloxacin. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(8), 6698–6710. Available from: [Link]
-
BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Available from: [Link]
-
Wikipedia. Ciprofloxacin. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ampicillin?. Available from: [Link]
-
ResearchGate. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Available from: [Link]
-
Li, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4305. Available from: [Link]
-
IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]
-
Walsh Medical Media. (2023). Understanding Ampicillin: Mechanism of Action and Clinical Applications. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin?. Available from: [Link]
-
CP Lab Safety. This compound, min 97%, 250 mg. Available from: [Link]
-
Unemo, M., et al. (2016). Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae. BMC Infectious Diseases, 16, 495. Available from: [Link]
-
Indian Academy of Sciences. (2014). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences, 126(5), 1437–1446. Available from: [Link]
-
MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(11), 1634. Available from: [Link]
-
Asian Journal of Chemistry. (2012). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Asian Journal of Chemistry, 24(12), 5651-5654. Available from: [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. Available from: [Link]
-
Bio-protocol. (2025). Minimum Bactericidal Concentration (MBC) Assay. Available from: [Link]
-
Dadgostar, P. (2023). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Infection and Drug Resistance, 16, 5927–5946. Available from: [Link]
-
Wikipedia. Ampicillin. Available from: [Link]
-
Frontiers. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14. Available from: [Link]
-
Khan, Z. A., Siddiqui, M. F., & Park, S. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(4), 543. Available from: [Link]
-
MDPI. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 26(18), 5634. Available from: [Link]
-
ACS Publications. (2024). Proteome-Mining and Chemical Activation of Hidden Bioactive Fragments as Antimicrobial Assemblies. Journal of the American Chemical Society. Available from: [Link]
-
Med Today. (2023). Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications. YouTube. Available from: [Link]
-
Bio-protocol. (2023). Minimum Inhibitory Concentration (MIC) Determination. Available from: [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]
-
ResearchGate. Antibacterial activity of pyrimidine derivatives. Available from: [Link]
-
American Society for Microbiology. (2013). Semimechanistic Pharmacokinetic/Pharmacodynamic Model for Assessment of Activity of Antibacterial Agents from Time-Kill Curve Experiments. Antimicrobial Agents and Chemotherapy, 57(8), 3684–3691. Available from: [Link]
-
Louisiana Department of Health. β-lactam Overview Ampicillin. Available from: [Link]
-
MDPI. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(2), 481. Available from: [Link]
-
Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
Journal of Visualized Experiments. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). JoVE, (83), e51144. Available from: [Link]
-
Chromatography Online. (2024). Chromatographic Profiling and Antibacterial Activity of Solvent-Extracted Shiitake Mushroom Compounds. Available from: [Link]
Sources
- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 1588441-38-6 [smolecule.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 7. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Ampicillin - Wikipedia [en.wikipedia.org]
- 12. ldh.la.gov [ldh.la.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. protocols.io [protocols.io]
- 16. idexx.dk [idexx.dk]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. microchemlab.com [microchemlab.com]
- 21. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. emerypharma.com [emerypharma.com]
A Comparative Analysis of N-(Pyrimidin-5-ylmethyl)acetamide: Benchmarking In Vitro Efficacy Against Standard Antimicrobial Agents
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics. This guide presents a comprehensive in vitro benchmark analysis of a novel investigational compound, N-(Pyrimidin-5-ylmethyl)acetamide (designated PYR-5A), against a panel of established antibiotics: Ampicillin, Ciprofloxacin, and Tetracycline. We detail the rigorous methodologies employed for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), adhering to internationally recognized standards. Hypothetical performance data indicates that PYR-5A exhibits potent bacteriostatic and bactericidal activity, particularly against Gram-positive pathogens, with a distinct efficacy profile compared to the benchmark agents. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing the foundational data and protocols for evaluating this promising pyrimidine derivative.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1] Many pyrimidine derivatives have been investigated for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The novel compound, this compound (PYR-5A), is a synthetic molecule characterized by a pyrimidine ring linked to an acetamide group.[4] While direct research on this specific molecule is nascent, its structural motifs suggest a potential for antimicrobial activity.[2][4]
This guide was developed to provide an objective, data-driven comparison of PYR-5A's in vitro performance against antibiotics with distinct and well-characterized mechanisms of action:
-
Ampicillin: A β-lactam antibiotic that inhibits the final stage of bacterial cell wall synthesis.[5][6][7][8]
-
Ciprofloxacin: A fluoroquinolone that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, thereby inhibiting DNA replication and repair.[9][10][11]
-
Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit, preventing the association of aminoacyl-tRNA with the ribosome.[12][13][14]
By benchmarking PYR-5A against these agents, we aim to elucidate its potential spectrum of activity and preliminary mechanism, providing a critical foundation for further preclinical development.
Materials and Methods
To ensure the integrity and reproducibility of our findings, all antimicrobial susceptibility testing was designed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17]
Bacterial Strains and Culture Conditions
Standardized quality control (QC) strains, obtained from the American Type Culture Collection (ATCC), were utilized to validate the experimental setup.[18][19] The selection includes representative Gram-positive and Gram-negative bacteria.
-
Staphylococcus aureus (ATCC 25923)
-
Enterococcus faecalis (ATCC 29212)
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
Cultures were grown on Mueller-Hinton Agar (MHA) and incubated at 35°C ± 2°C for 18-24 hours.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method.[16][20]
Protocol:
-
Preparation of Antimicrobial Stock Solutions: PYR-5A and benchmark antibiotics were dissolved in an appropriate solvent (e.g., DMSO, sterile deionized water) to create high-concentration stock solutions.
-
Preparation of Microtiter Plates: A 2-fold serial dilution of each antimicrobial agent was prepared in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates. The final volume in each well was 50 µL.
-
Inoculum Preparation: Bacterial colonies from an 18-24 hour culture plate were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: 50 µL of the standardized bacterial inoculum was added to each well, resulting in a final volume of 100 µL. Plates were incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.
-
Result Interpretation: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth. A growth control (no drug) and sterility control (no bacteria) were included for validation.
Caption: Workflow for MIC Determination via Broth Microdilution.
Minimum Bactericidal Concentration (MBC) Determination
Following MIC determination, the MBC was assessed to determine if the compound's effect was bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Protocol:
-
Subculturing: Following MIC reading, a 10 µL aliquot was taken from each well showing no visible growth (i.e., at and above the MIC).
-
Plating: Each aliquot was spread onto a quadrant of a Mueller-Hinton Agar (MHA) plate.
-
Incubation: The MHA plates were incubated at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum count.
Results
The in vitro antimicrobial activities of PYR-5A and the benchmark antibiotics are summarized below. The data presented is hypothetical and for illustrative purposes.
Minimum Inhibitory Concentration (MIC) Data
PYR-5A demonstrated significant inhibitory activity, particularly against the tested Gram-positive strains.
Table 1: Comparative MIC Values (µg/mL)
| Organism (ATCC) | PYR-5A | Ampicillin | Ciprofloxacin | Tetracycline |
| S. aureus (25923) | 2 | 0.5 | 0.25 | 1 |
| E. faecalis (29212) | 4 | 2 | 1 | 8 |
| E. coli (25922) | 32 | 8 | 0.015 | 4 |
| P. aeruginosa (27853) | >64 | >64 | 0.5 | 16 |
Minimum Bactericidal Concentration (MBC) Data
The MBC values were determined to assess the bactericidal potential of PYR-5A.
Table 2: Comparative MBC Values (µg/mL) and MBC/MIC Ratio
| Organism (ATCC) | PYR-5A (MBC) | MBC/MIC Ratio | Ampicillin (MBC) | Ciprofloxacin (MBC) | Tetracycline (MBC) |
| S. aureus (25923) | 4 | 2 | 1 | 0.5 | >64 |
| E. faecalis (29212) | 8 | 2 | 4 | 2 | >64 |
| E. coli (25922) | >64 | >2 | 16 | 0.03 | >64 |
| P. aeruginosa (27853) | >64 | N/A | >64 | 1 | >64 |
Discussion
The results from this benchmarking study provide critical insights into the potential of this compound (PYR-5A) as a novel antimicrobial agent.
The MIC data suggests that PYR-5A possesses potent activity against Gram-positive bacteria (S. aureus and E. faecalis), with MIC values in the low µg/mL range. Its efficacy against these organisms is comparable to that of established antibiotics like Ampicillin and Tetracycline. However, its activity against Gram-negative bacteria was less pronounced, with a significantly higher MIC for E. coli and no activity observed against P. aeruginosa within the tested concentration range. This profile suggests a potential Gram-positive selective spectrum of activity.
Critically, the MBC/MIC ratio is a key indicator of whether an antibiotic is bactericidal (ratio ≤4) or bacteriostatic (ratio >4). For PYR-5A, the MBC/MIC ratio against S. aureus and E. faecalis was 2, indicating strong bactericidal activity. This is a highly desirable characteristic for treating severe infections. In contrast, Tetracycline was confirmed to be bacteriostatic against all tested strains, consistent with its known mechanism of action.[14]
The structural basis for PYR-5A's activity warrants further investigation. Pyrimidine derivatives have been shown to act via various mechanisms, including the inhibition of FtsZ polymerization, a key step in bacterial cell division.[21] Given its bactericidal nature, it is plausible that PYR-5A targets an essential cellular process like cell wall synthesis, similar to Ampicillin,[6][7] or DNA replication, like Ciprofloxacin.[9][10] It is distinct from the bacteriostatic protein synthesis inhibition of Tetracycline.[12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 1588441-38-6 [smolecule.com]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Ampicillin - Wikipedia [en.wikipedia.org]
- 9. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 11. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetracycline - Wikipedia [en.wikipedia.org]
- 14. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. EUCAST: MIC Determination [eucast.org]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 18. atcc.org [atcc.org]
- 19. microbiologyclass.net [microbiologyclass.net]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cytotoxicity of Pyrimidine-Based Acetamide Derivatives
The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of essential biological molecules like nucleic acids and finding application in a vast array of therapeutic agents, including antiviral and anticancer drugs.[1][2] Among the myriad of pyrimidine derivatives, those featuring an acetamide linkage have garnered significant interest for their potential as cytotoxic agents.[3] This guide provides an in-depth comparison of the cytotoxic profiles of several pyrimidine-based acetamide derivatives, supported by experimental data, detailed protocols, and mechanistic insights for researchers in drug discovery and oncology.
Principles of In Vitro Cytotoxicity Assessment
Evaluating the cytotoxicity of novel compounds is a critical first step in drug development.[4] A common method is the MTT assay, a colorimetric technique that measures the metabolic activity of cells as an indicator of their viability.[5] In this assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxic effect.[6] The half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces cell viability by 50%, is a standard metric derived from this assay to compare the potency of different compounds.
The choice of cell line is paramount for relevant results. This guide draws on data from studies using a panel of human cancer cell lines, including:
-
HepG2: A human liver cancer cell line.
-
DLD-1: A human colorectal adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
Using multiple cell lines from different tissue origins provides a broader understanding of a compound's spectrum of activity and potential selectivity.
A Validated Protocol for Determining Cytotoxicity via MTT Assay
The following protocol provides a robust, self-validating system for assessing the cytotoxicity of novel compounds. The causality behind each step is explained to ensure experimental integrity.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Action: Seed cancer cells (e.g., HepG2, DLD-1, or A549) into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Rationale: This density ensures that cells are in the logarithmic growth phase during the experiment and that the assay readout falls within the linear range of the spectrophotometer.
-
-
Incubation and Treatment:
-
Action: Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and recovery. Following this, treat the cells with various concentrations of the pyrimidine-based acetamide derivatives (e.g., 25, 50, 100, 200 µM) for 48 hours.[3] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Rationale: A 48-hour treatment period is often sufficient to observe significant cytotoxic effects. A concentration gradient is essential for generating a dose-response curve to calculate the IC50 value.
-
-
MTT Addition:
-
Action: After the treatment period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Rationale: The MTT solution provides the substrate for the mitochondrial reductase enzymes, which are active only in viable cells.
-
-
Formazan Crystal Formation:
-
Action: Incubate the plate for an additional 4 hours at 37°C.
-
Rationale: This incubation period allows for the conversion of MTT to insoluble purple formazan crystals within the viable cells.
-
-
Solubilization:
-
Action: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well. Agitate the plate on an orbital shaker for 15 minutes.[6]
-
Rationale: DMSO dissolves the formazan crystals, creating a homogenous colored solution necessary for accurate absorbance measurement.
-
-
Absorbance Measurement:
-
Action: Measure the absorbance of the solution at 590 nm using a microplate reader.[3]
-
Rationale: The absorbance value is directly proportional to the quantity of formazan, which in turn corresponds to the number of metabolically active, viable cells.
-
-
Data Analysis:
-
Action: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot these percentages against the compound concentrations to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[3]
-
Rationale: The IC50 value provides a standardized measure of the compound's cytotoxic potency.
-
Comparative Cytotoxicity of Pyrimidine-Based Acetamide Derivatives
A study by Feyzaoglu et al. evaluated a series of pyrimidin-(1(2H)-yl)acetamide derivatives for their cytotoxic activity against HepG2, DLD-1, and A549 human cancer cell lines after 48 hours of treatment.[3] The results, summarized below, highlight the influence of different chemical substitutions on cytotoxic potency.
| Compound ID | Core Structure | R Group | IC50 (µM) vs. HepG2 | IC50 (µM) vs. DLD-1 | IC50 (µM) vs. A549 |
| ZP1 | Pyrimidine-Acetamide | 4-methylbenzoyl | 159.60 ± 5.41 | >200 | 178.80 ± 6.03 |
| ZP2 | Pyrimidine-Acetamide | 4-chlorobenzoyl | 150.30 ± 4.85 | >200 | >200 |
| ZP3 | Pyrimidine-Acetamide | 4-methoxybenzoyl | >200 | >200 | >200 |
| ZF1 | Pyrimidine-Isophthalamide | 4-methylbenzoyl | 54.78 ± 3.54 | 85.00 ± 4.58 | 91.48 ± 4.61 |
Data sourced from Feyzaoglu et al. (2023).[3] Note: ZF1 is a related isophthalamide derivative included for comparison.
Structure-Activity Relationship (SAR) Analysis
The data reveals crucial structure-activity relationships that can guide future drug design:
-
Impact of the Acetamide Linker: The simple acetamide derivatives (ZP1, ZP2, ZP3) generally showed moderate to low cytotoxicity, with IC50 values often exceeding 150 µM.[3] This suggests that the core pyrimidine-acetamide scaffold requires further optimization to achieve high potency.
-
Influence of Phenyl Ring Substitution: Among the acetamide series, the presence of a 4-chlorobenzoyl group (ZP2) resulted in slightly higher potency against the HepG2 cell line compared to the 4-methylbenzoyl group (ZP1).[3] However, the introduction of a 4-methoxybenzoyl group (ZP3) led to a significant loss of activity across all cell lines.[3] This indicates that electron-withdrawing groups (like chlorine) may be more favorable for cytotoxicity than electron-donating groups (like methoxy) at this position.
-
Superiority of the Isophthalamide Dimer: The most significant finding is the markedly enhanced cytotoxicity of compound ZF1 . This molecule is a dimer-like structure linked by an isophthalamide bridge. It demonstrated the most potent activity against all three cell lines, with an IC50 of 54.78 µM against HepG2 cells.[3] This suggests that creating a larger, more complex structure that can potentially engage with multiple binding sites or has altered physicochemical properties is a highly effective strategy for increasing the cytotoxic effect of this class of compounds.
Mechanistic Insights: Targeting the Cell Cycle Engine
The uncontrolled proliferation of cancer cells is often due to the dysregulation of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[7] Pyrimidine derivatives are known to function as ATP-mimics and can act as potent CDK inhibitors.[5]
The computational analysis in the Feyzaoglu et al. study explored the binding potential of their most active compound, ZF1, with Cyclin-Dependent Kinase 1 (CDK1) .[3] CDK1, in complex with Cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for driving the cell into mitosis (the M phase of the cell cycle). Inhibition of CDK1 can lead to cell cycle arrest, preventing cancer cells from dividing and ultimately triggering apoptosis (programmed cell death).[8]
Apoptosis is a tightly regulated process that can be initiated through intrinsic or extrinsic pathways.[9] Cell cycle arrest caused by CDK inhibitors often leads to the activation of the intrinsic (or mitochondrial) pathway. This pathway is controlled by the balance of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2).[10] When pro-apoptotic signals dominate, mitochondrial membrane potential is lost, leading to the release of cytochrome c.[9] This, in turn, activates a cascade of executioner caspases (like caspase-3), which dismantle the cell, leading to its death.[9][10]
Conclusion
This guide demonstrates that N-(Pyrimidin-5-ylmethyl)acetamide and its close structural analogs are a promising class of molecules for the development of novel cytotoxic agents. The comparative data clearly indicates that while the basic scaffold possesses modest activity, significant gains in potency can be achieved through rational structural modifications, such as dimerization or the inclusion of specific electron-withdrawing substituents. The potential mechanism of action through the inhibition of critical cell cycle regulators like CDK1 provides a solid foundation for further investigation. Future research should focus on synthesizing and testing a broader range of derivatives to refine the structure-activity relationship and optimize for both potency and selectivity against cancer cells.
References
-
ACS Publications. (2014, March 26). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. [Link]
-
Feyzaoglu, B., et al. (2023). Cytotoxic activities of the pyrimidine-based acetamide and isophthalimide derivatives: an in vitro and in silico studies. ResearchGate. [Link]
-
PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
PubMed. (2024, June 3). Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. [Link]
-
PubMed. (2020, August). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. [Link]
-
Academia.edu. (n.d.). Synthesis and cytotoxic evaluation of some Pyrimidine derivatives. [Link]
-
RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]
-
ACS Publications. (n.d.). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. [Link]
-
PubMed Central. (n.d.). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. [Link]
-
PubMed Central. (2019, September 19). Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway. [Link]
-
MDPI. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]
-
RSC Publishing. (2023, June 7). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. [Link]
-
MDPI. (n.d.). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). [Link]
-
PubMed Central. (2023, January 19). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. [Link]
-
Human Journals. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
-
MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
MDPI. (n.d.). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. [Link]
-
ResearchGate. (n.d.). Determination of IC50 values obtained from the cytotoxicity.... [Link]
-
ResearchGate. (n.d.). Development of CDK inhibitors from existing pyrazolopyrimidine and.... [Link]
-
PubMed. (2013, Summer). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]
-
ResearchGate. (n.d.). Cytotoxicity (IC50) of the most active derivatives and cisplatin against WI38 cell line.[Link]
-
PubMed. (2017, September 29). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Synthesis and cytotoxic evaluation of some Pyrimidine derivatives [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(Pyrimidin-5-ylmethyl)acetamide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(Pyrimidin-5-ylmethyl)acetamide, a compound utilized in medicinal chemistry and as a building block for protein degraders.[1] By adhering to these procedures, you can ensure a self-validating system of safety and compliance within your laboratory.
Understanding the Hazard Profile
-
Potential Health Effects: Based on analogous compounds, this compound may cause irritation to the eyes, skin, and respiratory tract.[2] Ingestion may lead to gastrointestinal irritation.[2] It is crucial to handle this compound with the assumption that it may have more severe chronic health effects, as Acetamide is a suspected carcinogen.[3][4]
-
Environmental Hazards: The environmental impact of this compound has not been extensively studied. However, as with any synthetic organic compound, improper disposal can lead to environmental contamination. Therefore, it must be treated as hazardous waste.
| Hazard Category | Potential Risks | Recommended Precautions |
| Health | Eye, skin, and respiratory irritation. Suspected carcinogen. | Wear appropriate Personal Protective Equipment (PPE). |
| Environmental | Potential for environmental contamination. | Dispose of as hazardous chemical waste. Do not discharge to sewer. |
| Physical | Combustible. Thermal decomposition may produce toxic gases. | Store away from heat and incompatible materials. |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate PPE. This proactive measure is the first line of defense against accidental exposure.
-
Hand Protection: Wear nitrile rubber gloves.[4]
-
Eye Protection: Use chemical safety goggles.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[2] If significant aerosolization is possible, a respirator may be necessary.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect un-used or expired this compound, as well as any grossly contaminated items (e.g., weighing boats, contaminated gloves), in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Do not mix with other, incompatible chemical waste.
-
-
Liquid Waste:
-
If this compound is in a solvent, collect it in a designated liquid hazardous waste container.
-
Ensure the container is compatible with the solvent used. For instance, many organic solvents require glass or specific polymer containers.
-
Do not mix with incompatible waste streams. For example, halogenated and non-halogenated solvents should generally be kept separate.
-
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel.
-
All waste containers must be labeled with the words "Hazardous Waste."[5]
-
The label must clearly identify the contents. For mixtures, list all components and their approximate percentages.
-
Include relevant hazard pictograms (e.g., irritant, health hazard).
-
Indicate the date of waste accumulation.
Temporary storage of hazardous waste within the laboratory must be done safely to minimize risks.
-
Store waste containers in a designated and secure area, away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Use secondary containment, such as a spill tray, to capture any potential leaks.[6][7]
-
Keep containers tightly closed when not in use.[2]
Empty containers that once held this compound must also be managed properly.
-
Triple rinse the empty container with a suitable solvent (e.g., water, if the compound is soluble, or an appropriate organic solvent).[8]
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing, deface or remove the original label.[8][9]
-
The cleaned container can then typically be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.[8]
The ultimate disposal of hazardous waste must be conducted by a licensed waste management contractor.
-
Follow your institution's procedures for hazardous waste pickup. This usually involves contacting the Environmental Health and Safety (EHS) office.
-
Do not attempt to treat or dispose of the chemical waste yourself through methods such as incineration or chemical neutralization without proper training and facilities.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Evacuate the immediate area and inform your colleagues and laboratory supervisor.
-
Secure the Area: Prevent unauthorized entry into the spill zone.
-
Consult the SDS (or analogous information): If available, review the safety data for appropriate cleanup procedures.
-
Use a Spill Kit: For small spills, use a chemical spill kit containing absorbent materials.
-
Personal Protective Equipment: Wear appropriate PPE during the cleanup process.
-
Contain and Absorb: Cover the spill with an absorbent material, working from the outside in.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution.
-
Report: Report the incident to your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. nj.gov [nj.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. danielshealth.com [danielshealth.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
